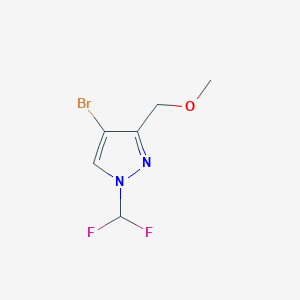
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole involves the inhibition of certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5. These enzymes are involved in the regulation of various cellular processes such as cell division, apoptosis, and differentiation. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole have been extensively studied. This compound has been found to have inhibitory effects on certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5, which are involved in the regulation of various cellular processes. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential anticancer agent. Additionally, this compound has been found to have anti-inflammatory properties, as it inhibits the production of certain cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for the study of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole. One direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of certain cytokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Additionally, the synthesis of analogs of this compound could lead to the development of more potent and selective inhibitors of glycogen synthase kinase-3β and cyclin-dependent kinase 5.
合成法
The synthesis of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-bromo-3-(methoxymethyl)-1H-pyrazole with difluoromethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-bromo-3-(methoxymethyl)-1H-pyrazole with difluoromethyl diazomethane in the presence of a catalyst such as copper iodide.
科学的研究の応用
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5, which are involved in the regulation of various cellular processes. This compound has also been shown to have anticancer properties, as it induces apoptosis in cancer cells.
特性
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2O/c1-12-3-5-4(7)2-11(10-5)6(8)9/h2,6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCTZYEMAHXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)




![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B2949293.png)

![ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2949296.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)